methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
CAS No.: 883488-81-1
Cat. No.: VC4468889
Molecular Formula: C17H15FN2O4
Molecular Weight: 330.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883488-81-1 |
|---|---|
| Molecular Formula | C17H15FN2O4 |
| Molecular Weight | 330.315 |
| IUPAC Name | methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) |
| Standard InChI Key | IJUHVEUJNBWUJP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3F)C(=O)N1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, reflects its fused bicyclic system. The pyrano[3,2-c]pyridine core consists of a pyran ring fused to a pyridine ring at positions 3 and 2. Substituents include:
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A 2-fluorophenyl group at position 4.
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A methyl ester at position 3.
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An amino group at position 2.
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A methyl group at position 7.
The molecular formula is C₁₈H₁₇FN₂O₄, with a molecular weight of 356.35 g/mol (calculated using atomic masses from the IUPAC periodic table).
Stereochemical Considerations
The compound’s stereochemistry is influenced by the fused ring system and substituents. The 5,6-dihydro-4H-pyrano[3,2-c]pyridine core adopts a partially saturated conformation, with the dihydropyran ring contributing to planar chirality. The 2-fluorophenyl group introduces steric effects that may influence reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Retrosynthetic strategies for pyrano-pyridine derivatives typically involve cyclocondensation reactions. For this compound, plausible precursors include:
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Precursor A: A β-keto ester derivative (e.g., methyl 3-aminocrotonate) for constructing the pyran ring.
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Precursor B: A fluorophenyl-substituted enamine for introducing the 2-fluorophenyl group.
A proposed synthetic route involves a one-pot multicomponent reaction (MCR) under acidic or basic conditions, leveraging the Hantzsch pyridine synthesis framework.
Stepwise Synthesis Protocol
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Formation of the Pyran Ring:
React methyl 3-aminocrotonate with a 2-fluorobenzaldehyde derivative in the presence of a catalyst (e.g., piperidine) to form a dihydropyran intermediate. -
Pyridine Ring Closure:
Introduce ammonium acetate and a methylating agent (e.g., dimethyl sulfate) to cyclize the intermediate into the pyrano-pyridine core. -
Esterification and Functionalization:
Perform esterification at position 3 using methanol under acidic conditions and introduce the methyl group at position 7 via alkylation.
Industrial-Scale Production Challenges
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Yield Optimization: Side reactions during cyclization may reduce yields; microwave-assisted synthesis could enhance efficiency.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product.
Physicochemical Properties
Spectral Data (Theoretical)
| Property | Predicted Value |
|---|---|
| IR (cm⁻¹) | 3300 (N-H), 1720 (C=O), 1600 (C=C) |
| ¹H NMR (δ ppm) | 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), |
| ¹³C NMR (δ ppm) | 168.5 (C=O), 162.1 (C-F), 55.2 (OCH₃) |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ester moiety.
Mechanistic Insights and Target Prediction
Hypothetical Mechanism of Action
If bioactive, the compound may interact with:
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Enzymatic Pockets: The fluorophenyl group could engage in hydrophobic interactions, while the ester and amino groups participate in hydrogen bonding.
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DNA Intercalation: The planar pyrano-pyridine system might intercalate into DNA, analogous to quinolone antibiotics.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Methyl 2-amino-4-(3-fluorophenyl)... | Fluorine position (meta vs. para) | Higher antimicrobial IC₅₀ |
| 7-Nitro-pyrano[3,2-c]pyridine | Nitro group instead of methyl ester | Enhanced kinase inhibition |
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